Thieno[2,3-b]thiophene-2,5-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-b]thiophene-2,5-dicarbaldehyde is an organic compound with the molecular formula C8H4O2S2 and a molecular weight of 196.25 g/mol . This compound features a unique structure comprising a fused thiophene ring system with two aldehyde groups at the 2 and 5 positions. It is known for its applications in various fields, including organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thieno[2,3-b]thiophene-2,5-dicarbaldehyde can be synthesized using thiophene as a starting material. The synthesis involves multiple steps to introduce the aldehyde groups at the desired positions. One common method includes the bromination of thiophene followed by lithiation and subsequent formylation to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process is optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-b]thiophene-2,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The compound can participate in electrophilic substitution reactions due to the electron-rich thiophene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like bromine in the presence of a catalyst.
Major Products:
Oxidation: Thieno[2,3-b]thiophene-2,5-dicarboxylic acid.
Reduction: Thieno[2,3-b]thiophene-2,5-dimethanol.
Substitution: Various substituted thieno[2,3-b]thiophene derivatives.
Scientific Research Applications
Thieno[2,3-b]thiophene-2,5-dicarbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Thieno[2,3-b]thiophene-2,5-dicarbaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is crucial for its role in organic synthesis and potential biological activities .
Comparison with Similar Compounds
- Thieno[3,2-b]thiophene-2,5-dicarbaldehyde
- Thieno[3,4-b]thiophene-2,5-dicarbaldehyde
- 2,5-Thiophenedicarboxaldehyde
Comparison: Thieno[2,3-b]thiophene-2,5-dicarbaldehyde is unique due to its specific ring fusion and the position of the aldehyde groups. Compared to its analogs, it exhibits distinct reactivity and properties, making it valuable for specific applications in materials science and organic synthesis .
Properties
CAS No. |
41784-82-1 |
---|---|
Molecular Formula |
C8H4O2S2 |
Molecular Weight |
196.3 g/mol |
IUPAC Name |
thieno[2,3-b]thiophene-2,5-dicarbaldehyde |
InChI |
InChI=1S/C8H4O2S2/c9-3-6-1-5-2-7(4-10)12-8(5)11-6/h1-4H |
InChI Key |
BYRWPDKQHOEMTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1C=C(S2)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.